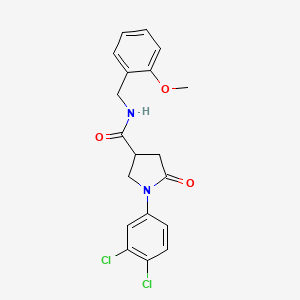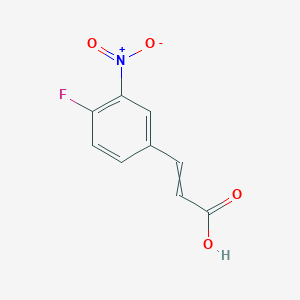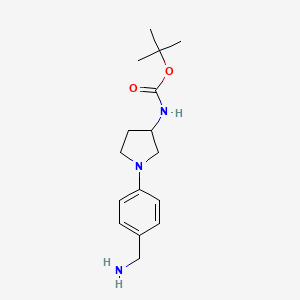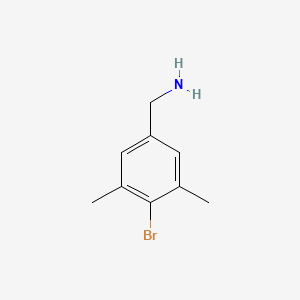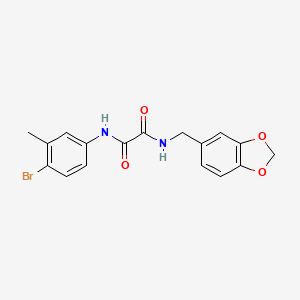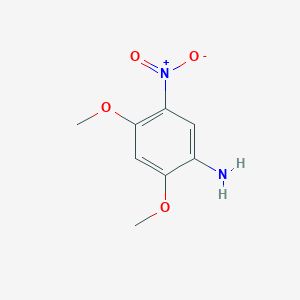
2,4-Dimethoxy-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O4. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a nitro group is attached at the 5 position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxyaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process requires precise control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dimethoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product formed is 2,4-dimethoxy-5-phenylenediamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
科学的研究の応用
2,4-Dimethoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in enzyme screening assays, particularly for arylamine N-acetyltransferase.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dimethoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes. For example, in enzyme screening assays, it acts as a substrate for arylamine N-acetyltransferase, allowing researchers to study the enzyme’s activity and specificity. The nitro group and methoxy groups play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-nitroaniline: Similar structure but with different positions of the nitro and methoxy groups.
2,4-Dimethoxy-6-nitroaniline: Another isomer with the nitro group at the 6 position instead of the 5 position.
Uniqueness
2,4-Dimethoxy-5-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This arrangement influences its reactivity, making it suitable for specific applications in research and industry.
特性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
2,4-dimethoxy-5-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,9H2,1-2H3 |
InChIキー |
NIBOYIIQDGHVMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)
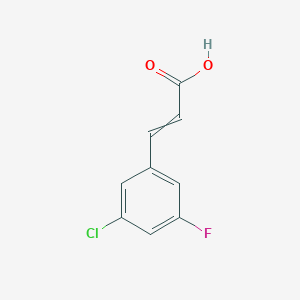
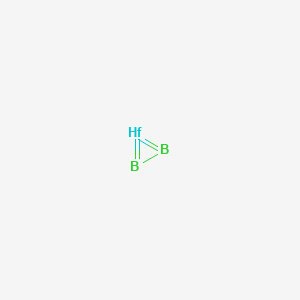
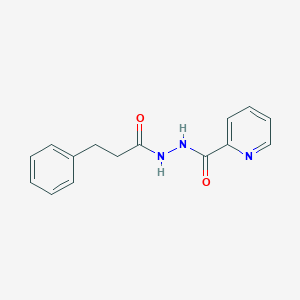
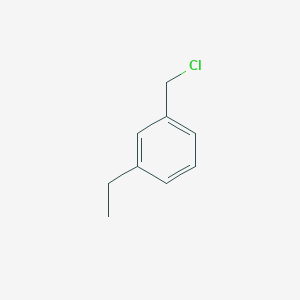
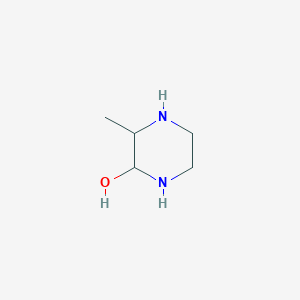
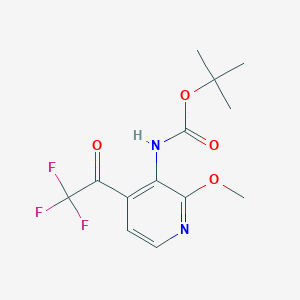
![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)
